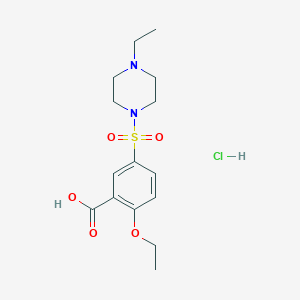

2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride

Overview

Description

2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride is an organic compound with the CAS Number: 1998216-49-1 . It is a white to yellow powder or crystals . The molecular weight of this compound is 378.88 .

Synthesis Analysis

The synthesis of this compound is complex and usually involves multiple steps . The process starts with benzaldehyde as the initial raw material, which is transformed into the corresponding ethoxy compound. This is then subjected to several reaction and purification steps to finally synthesize the target product .Molecular Structure Analysis

The molecular formula of this compound is C19H24N2O6S .Physical and Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It has a molecular weight of 378.88 . The predicted density is 1.285±0.06 g/cm3 , and the predicted boiling point is 516.0±60.0 °C .Scientific Research Applications

Organic Synthesis and Catalysis

In organic chemistry, "2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride" is utilized as an intermediate in the synthesis of complex molecules. For instance, Reddy and Nagaraj (2008) explored its use in the regioselective synthesis of 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, highlighting its potential in creating biologically active compounds through catalyzed reactions Reddy & Nagaraj, 2008.

Electrochemical Studies

The electrochemical properties of related benzoic acid derivatives have been studied by Mandić et al. (2004), who investigated the electrochemical cleavage of azo bond of 2-hydroxy-5-sulfophenyl-azo-benzoic acids. This research provides insights into the redox behavior of sulfonyl-containing compounds, which could be relevant for understanding the electrochemical characteristics of "this compound" Mandić, Nigović, & Šimunić, 2004.

Metal Ion Extraction and Coordination Chemistry

Sulfonyl-bridged oligo(benzoic acid)s, closely related to the compound , have been synthesized and analyzed for their ability to act as metal extractants. Morohashi et al. (2014) demonstrated that these compounds exhibit high extractability toward lanthanoid ions, suggesting that "this compound" could also find applications in metal ion coordination and extraction processes Morohashi, Nagata, Hayashi, & Hattori, 2014.

Environmental and Degradation Studies

The compound's structural similarity to known benzoic acid derivatives prompts interest in its environmental fate and degradation pathways. Studies on similar compounds, such as the work by Li et al. (2016) on the biodegradation of chlorimuron-ethyl, could offer a framework for understanding how "this compound" might degrade in environmental settings, thereby informing its ecological impact and degradation strategies Li et al., 2016.

Mechanism of Action

Safety and Hazards

The compound is classified under GHS07 and carries a warning signal word . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid contact with skin, eyes, and mucous membranes. In case of contact, rinse immediately with plenty of water and seek medical assistance .

Properties

IUPAC Name |

2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S.ClH/c1-3-16-7-9-17(10-8-16)23(20,21)12-5-6-14(22-4-2)13(11-12)15(18)19;/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZZWMWDXFIRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

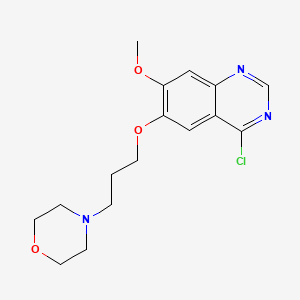

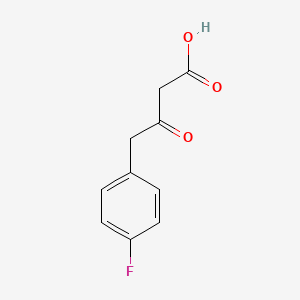

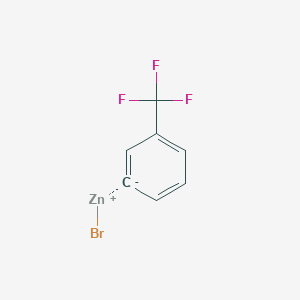

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B3114090.png)

![3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B3114094.png)

![4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B3114120.png)

![1-Pyrrolidinecarboxylic acid, 2-[(5-bromo-1H-indol-3-yl)carbonyl]-, phenylmethyl ester, (S)-](/img/structure/B3114128.png)